1-Deoxy-1-morpholino-D-fructose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

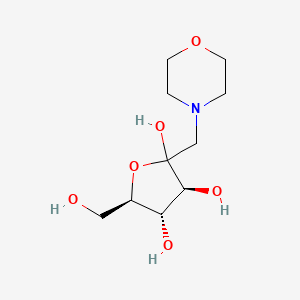

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6/c12-5-7-8(13)9(14)10(15,17-7)6-11-1-3-16-4-2-11/h7-9,12-15H,1-6H2/t7-,8-,9+,10?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFIJUJCAJBJLB-HNJRMYHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

History of morpholine Amadori product discovery

An In-Depth Technical Guide to the Historical Discovery of Morpholine Amadori Products

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview of the discovery and characterization of morpholine Amadori products. It traces the scientific lineage from the foundational discovery of the Maillard reaction to the specific investigation of morpholine's involvement, offering insights into the experimental choices and methodologies that have defined this area of study.

Part 1: The Genesis—Understanding the Maillard Reaction and the Amadori Rearrangement

The story of morpholine Amadori products begins not with morpholine itself, but with a broader chemical phenomenon first observed over a century ago.

The Maillard Reaction: A Serendipitous Discovery

In 1912, the French chemist Louis-Camille Maillard was investigating the biological synthesis of proteins.[1][2] While heating a solution of amino acids and sugars, he observed the formation of a yellowish-brown substance.[3][4] This non-enzymatic browning reaction, now known as the Maillard reaction, is a complex cascade of chemical events that occurs between the amino group of an amino acid, peptide, or protein and the carbonyl group of a reducing sugar.[5][6][7]

Initially explored in the context of food chemistry for its role in creating the desirable colors and flavors of baked bread, seared steak, and roasted coffee, the Maillard reaction was later recognized as a fundamental process in biochemistry and pathology.[1][8][9] It is the initial step in the process of non-enzymatic glycation in the human body.[3][4]

The reaction proceeds in three main stages:

-

Initial Stage: Condensation of a reducing sugar with an amine to form a Schiff base, followed by its rearrangement into a more stable product.[4][9]

-

Intermediate Stage: Degradation and dehydration of the initial products to form various reactive intermediates.

-

Final Stage: Polymerization and condensation of the intermediates to form high-molecular-weight, colored compounds known as melanoidins.[10][11]

The Amadori Rearrangement: A Pivotal Intermediate Step

A critical breakthrough in understanding the Maillard reaction came in 1925 from the organic chemist Mario Amadori.[12] While studying the Maillard reaction, he discovered a key molecular rearrangement. He found that the initially formed N-substituted glycosylamine (an unstable Schiff base) isomerizes into a more stable 1-amino-1-deoxy-2-ketose.[5][12] This acid- or base-catalyzed isomerization is now known as the Amadori rearrangement .

The product of this rearrangement, the Amadori product , is a stable ketoamine that represents a crucial, irreversible checkpoint in the Maillard reaction.[12] Once formed, the amine is essentially locked onto the sugar backbone, creating an intermediate that can lead to the formation of hundreds of different compounds, including flavor molecules in food and, in biological systems, Advanced Glycation End-products (AGEs).[12][13] The first identification of Amadori products in a food matrix occurred in 1958, when they were detected in browned, freeze-dried apricots using ion-exchange chromatography.[5][6]

The fundamental mechanism of the Amadori rearrangement is illustrated below.

Caption: Initial stage of the Maillard reaction leading to the Amadori product.

Part 2: The Emergence of Morpholine Amadori Products

While early research focused on the reaction with primary amines like those in amino acids, subsequent investigations explored the reactivity of secondary amines. This line of inquiry led to the study of morpholine.

Morpholine: A Versatile Secondary Amine

Morpholine, O(CH₂CH₂)₂NH, is a heterocyclic organic compound containing both an amine and an ether functional group.[14][15] First synthesized by German chemist Ludwig Knorr, it was initially and incorrectly believed to be part of the structure of morphine, hence its name.[15][16]

Morpholine is a widely used industrial chemical, serving as a corrosion inhibitor in steam boiler systems, a building block for rubber chemicals, and an intermediate in the synthesis of various pharmaceuticals and agricultural products.[14][17] Its secondary amine structure makes it a prime candidate for participating in the Maillard reaction. In drug development, the morpholine motif is often incorporated into molecules to improve physicochemical properties such as solubility and brain permeability, making the study of its potential reactions, including glycation, critically important.[17]

Discovery and Synthesis of 1-Morpholino-1-deoxy-D-fructose

The specific investigation into the reaction between morpholine and reducing sugars marks the discovery of morpholine Amadori products. A pivotal study focused on the kinetics of the reaction between D-glucose and morpholine to form the Amadori product, 1-morpholino-1-deoxy-D-fructose.[18] This research provided a systematic approach to synthesizing and characterizing this specific class of Amadori compounds.

The study was designed to maximize the formation of the Amadori product while minimizing the subsequent degradation reactions that typically complicate the Maillard cascade. This demonstrates a key experimental choice: by controlling the reaction conditions (pH, temperature, and solvent system), the researchers could isolate and study the intermediate of interest.

Causality in Experimental Design:

-

Solvent Choice (90% methanol-water): High organic solvent concentration reduces water activity, which slows down the degradation of the Amadori product and minimizes side reactions that require water.

-

pH Control (pH 3.0): The Amadori rearrangement is acid-catalyzed. A low pH environment accelerates the isomerization of the Schiff base to the more stable Amadori product.[12]

-

Temperature (100 °C): Elevated temperature provides the necessary activation energy for the reaction to proceed at a measurable rate within a reasonable timeframe (6 hours).[18]

This systematic approach allowed for the calculation of the second-order rate constant for the formation of the morpholine Amadori compound, providing the first quantitative data on its synthesis kinetics.[18]

Part 3: Experimental Protocols and Characterization

The validation of any newly discovered compound rests on robust protocols for its synthesis and characterization. The methodologies employed in the study of morpholine Amadori products are self-validating through the use of precise analytical techniques and controlled experiments.

Synthesis of 1-Morpholino-1-deoxy-D-fructose

The following protocol is adapted from the kinetic studies that established the formation of the morpholine Amadori product.[18]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M solution of D-glucose in a 90% methanol-water solvent.

-

Prepare a series of morpholine solutions (e.g., 0.1 M, 0.2 M, 0.3 M) in the same 90% methanol-water solvent.

-

Adjust the pH of all solutions to 3.0 using an appropriate acid (e.g., HCl).

-

-

Reaction Setup:

-

In sealed glass vials, mix the glucose solution with each of the morpholine solutions. For example, mix equal volumes of 0.1 M glucose with 0.1 M, 0.2 M, and 0.3 M morpholine.

-

Prepare control samples:

-

A glucose-only solution (with triethylamine equivalent to morpholine to control for pH effects).

-

A morpholine-only solution (with sorbitol, a non-reducing sugar alcohol, equivalent to glucose to control for matrix effects).

-

-

-

Incubation:

-

Place the sealed vials in a heating block or oven pre-set to 100 °C.

-

Incubate for a defined period (e.g., 6 hours), taking samples at specific time intervals (e.g., every hour) for kinetic analysis.

-

-

Sample Quenching and Storage:

-

At each time point, remove a vial and immediately place it on ice to quench the reaction.

-

Store samples at low temperatures (e.g., -20 °C) prior to analysis to prevent further degradation.

-

Characterization and Analysis

The identification and quantification of the morpholine Amadori product require sophisticated analytical techniques capable of separating the product from the reactants and any side products.

Analytical Workflow:

A multi-detector High-Performance Liquid Chromatography (HPLC) system is the method of choice.[18]

-

Chromatographic Separation: A suitable HPLC column (e.g., a cation exchange column) is used to separate the reactants (glucose, morpholine) from the Amadori product based on their chemical properties.

-

Detection and Identification:

-

Diode Array Detector (DAD): Used to monitor the absorbance of the eluting compounds. While Amadori products do not have strong chromophores, this detector is useful for monitoring the overall reaction profile.

-

Pulsed Amperometric Detector (PAD): This is a highly sensitive detector for carbohydrates and their derivatives. It is used for the accurate quantification of the remaining glucose and the newly formed Amadori product.

-

-

Validation: The identity of the Amadori product peak is confirmed by comparing its retention time to a purified standard or by collecting the fraction and subjecting it to mass spectrometry (MS) for molecular weight confirmation.

The workflow below illustrates the process from synthesis to final data analysis.

Caption: Workflow for the synthesis and kinetic analysis of morpholine Amadori products.

Part 4: Significance in Drug Development and Beyond

The discovery and study of morpholine Amadori products are not merely academic exercises. They have significant implications, particularly for the pharmaceutical industry.

-

Drug Stability: Many biologic drugs (e.g., monoclonal antibodies) and some small-molecule drugs contain amine functionalities. If these drugs are formulated with reducing sugars as excipients (stabilizers), there is a potential for the formation of Amadori products during manufacturing or storage. The formation of such drug-sugar conjugates can alter the drug's efficacy, immunogenicity, and safety profile. Understanding the kinetics of morpholine Amadori formation provides a model for the behavior of secondary amines in pharmaceutical formulations.

-

Toxicology: The Maillard reaction in vivo leads to the formation of AGEs, which are implicated in diabetic complications, aging, and neurodegenerative diseases.[3][19][20] Studying specific Amadori products helps to elucidate the mechanisms of AGE formation and to develop potential inhibitors.

-

Food Science: While morpholine itself is not a food component, the study of its reaction provides a model for how other secondary amines found in food might react, influencing flavor, color, and nutritional quality.[6][21]

Quantitative Data Summary

The kinetic analysis yielded crucial quantitative data for the reaction between 0.1 M glucose and varying concentrations of morpholine at 100 °C and pH 3.0.

| Morpholine Concentration (M) | Glucose Concentration (M) | Reaction Time (h) | Calculated Rate Constant (k) (M⁻¹h⁻¹) |

| 0.1 - 0.3 | 0.1 | 6 | 1.87[18] |

| 0.1 | 0.05 - 0.2 | 6 | 1.87[18] |

Table 1: Summary of Kinetic Data for Morpholine Amadori Product Formation.

Conclusion

The history of the morpholine Amadori product is a clear example of scientific progression, building from the broad discovery of the Maillard reaction to the detailed mechanistic and kinetic study of a specific molecular interaction. This journey from observing the browning of food to quantifying the reaction rate of a pharmaceutical building block highlights the interconnectedness of different scientific disciplines. For researchers in drug development, this history serves as a crucial reminder of the fundamental chemistry that can impact drug stability, efficacy, and safety, underscoring the necessity of understanding the interactions between active pharmaceutical ingredients and excipients.

References

-

Bari, M. A. et al. (2025). Glycation of Proteins and Its End Products: From Initiation to Natural Product-Based Therapeutic Preventions. ACS Pharmacology & Translational Science. Available at: [Link]

-

Sun, Y. et al. (2018). Discovery of Amadori-Type Conjugates in a Peptide Maillard Reaction and Their Corresponding Influence on the Formation of Pyrazines. Journal of Food Science, 83(6), 1588-1595. Available at: [Link]

-

Luo, Y. et al. (2023). Amadori Rearrangement Products. Encyclopedia.pub. Available at: [Link]

-

Wikipedia contributors. (n.d.). Amadori rearrangement. Wikipedia. Available at: [Link]

-

Wiley Analytical Science. (2005). Amadori analyzed. Available at: [Link]

-

Todorov, D. et al. (2010). Non-Enzymatic Glycosylation and Deglycating Enzymes. Biotechnology & Biotechnological Equipment, 24(sup1), 66-73. Available at: [Link]

-

Yaylayan, V. A., & Huyghues-Despointes, A. (1996). Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose. Journal of Agricultural and Food Chemistry, 44(8), 2092-2097. Available at: [Link]

-

Gimenez, R. et al. (2024). Glycation resistance and life-history traits: lessons from non-conventional animal models. GeroScience. Available at: [Link]

-

Rizwan, M. et al. (2017). Diabetes, Non-Enzymatic Glycation, and Aging. ResearchGate. Available at: [Link]

-

Luo, Y. et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Molecules, 26(14), 4314. Available at: [Link]

-

Stitt, A. W. (2005). Early- and advanced non-enzymatic glycation in diabetic vascular complications: the search for therapeutics. Diabetologia, 48, 225-231. Available at: [Link]

-

Wikipedia contributors. (n.d.). Maillard reaction. Wikipedia. Available at: [Link]

-

BAKERpedia. (n.d.). Maillard Reaction. Available at: [Link]

-

McGraw Hill's AccessScience. (n.d.). Maillard reaction. Available at: [Link]

-

Bio-Synthesis Inc. (2017). The Maillard reaction and Amadori rearrangement. Available at: [Link]

-

Hossain, M. A. et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(23), 4337. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Amadori rearrangement – Knowledge and References. Available at: [Link]

-

Mitchell, M. et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642. Available at: [Link]

-

Luo, Y. et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Molecules, 26(14), 4314. Available at: [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available at: [Link]

-

Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

Zhao, J. et al. (2015). Density Functional Study on the Mechanism of Amadori Rearrangement Reaction. ResearchGate. Available at: [Link]

-

Zyzak, D. V. et al. (1994). The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids. Carbohydrate Research, 263(1), 107-120. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). MORPHOLINE. PubChem. Available at: [Link]

-

Wikipedia contributors. (n.d.). Morpholine. Wikipedia. Available at: [Link]

-

Sabat, M. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2207-2222. Available at: [Link]

-

Avram, S. et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

-

Al-Juboori, S. A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

-

FutureLearn. (n.d.). Understanding the Maillard Reaction. University of York. Available at: [Link]

-

San Diego State University. (2019). The Maillard Reaction. Available at: [Link]

-

Rahman, M. M. et al. (2015). Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. Journal of Nutritional Health & Food Sciences, 3(3), 1-13. Available at: [Link]

Sources

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. accessscience.com [accessscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. bakerpedia.com [bakerpedia.com]

- 10. futurelearn.com [futurelearn.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. atamankimya.com [atamankimya.com]

- 15. Morpholine - Wikipedia [en.wikipedia.org]

- 16. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 17. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Early- and advanced non-enzymatic glycation in diabetic vascular complications: the search for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Amadori-Type Conjugates in a Peptide Maillard Reaction and Their Corresponding Influence on the Formation of Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Chromatographic Strategies for the Separation of Amadori Products and Unreacted Carbohydrates

Topic: HPLC Method for Separation of Amadori Products and Unreacted Sugars Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Drug Development Scientists, Food Chemists.

Abstract

The separation of Amadori products (early glycation adducts) from their unreacted precursors—reducing sugars and amino acids—presents a significant analytical challenge due to the high polarity and structural similarity of these species. This guide details high-resolution HPLC methodologies, specifically focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). We provide optimized protocols for separating small-molecule Amadori compounds (e.g., Nε-fructosyl-lysine) from glucose and fructose matrices, addressing the critical issues of stationary phase selection, Schiff base interference, and detection sensitivity.

Introduction: The Glycation Analytical Challenge

The non-enzymatic reaction between reducing sugars and amino groups (Maillard reaction) proceeds through a reversible Schiff base intermediate to form a stable ketoamine, known as the Amadori product .[1] In drug development (e.g., therapeutic protein stability) and food chemistry, quantifying these intermediates is critical.

The Separation Problem

-

Polarity Convergence: Both unreacted sugars (e.g., glucose) and Amadori products are highly hydrophilic. Traditional Reversed-Phase (C18) chromatography fails to retain either, resulting in co-elution in the void volume.

-

Lack of Chromophores: Unreacted sugars possess no UV chromophore. Amadori products have weak absorbance (200–280 nm), making standard UV detection insufficient for simultaneous profiling.

-

Stationary Phase Reactivity: Conventional amino-silica columns can react with reducing sugars, causing sample loss and peak tailing.

Mechanistic Pathway

Understanding the reaction kinetics is vital for method development. The equilibrium often favors the unreacted sugar, necessitating a method with high dynamic range.

Figure 1: The Maillard Reaction Pathway illustrating the transformation from precursors to stable Amadori products.

Strategic Method Selection

The choice of method depends heavily on the analyte class (Small Molecule vs. Peptide/Protein) and available detection hardware.

| Feature | HILIC (Zwitterionic/Amide) | Ion-Pairing RP-HPLC | Boronate Affinity |

| Primary Mechanism | Partitioning into water-rich layer | Hydrophobic interaction w/ ion-pair | Specific cis-diol interaction |

| Target Analytes | Sugars, Glycated AAs, Small Peptides | Glycated Peptides, Proteins | Glycated Proteins (Enrichment) |

| Separation Power | High (Separates Sugar vs. Amadori) | Moderate (Peptide resolution) | Low (Binary: Glycated vs. Non) |

| MS Compatibility | Excellent (Volatile buffers) | Good (Requires volatile IP agent) | Poor (High salt elution) |

| Recommendation | Primary Protocol | Secondary (for peptide mapping) | Pre-fractionation only |

Protocol A: HILIC-MS/MS for Amadori Quantitation

Best for: High-sensitivity quantitation of specific Amadori products (e.g., Fructosyl-Lysine, Fructosyl-Valine) in the presence of excess sugar.

Rationale

Zwitterionic (ZIC) or Amide-based HILIC columns are superior to bare silica or amino-silica. They form a stable water layer for partitioning without chemically reacting with the reducing sugars (unlike amino columns which form Schiff bases with the sample).

Experimental Setup

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 2.7 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0). Note: pH 5.0 stabilizes the Amadori product.

-

Mobile Phase B: 100% Acetonitrile.

Gradient Method

| Time (min) | % B (Acetonitrile) | Flow Rate (mL/min) | Description |

| 0.0 | 90 | 0.3 | Initial high organic for retention |

| 2.0 | 90 | 0.3 | Isocratic hold |

| 10.0 | 50 | 0.3 | Linear gradient to elute polar species |

| 12.0 | 50 | 0.3 | Wash |

| 12.1 | 90 | 0.4 | Re-equilibration (Higher flow) |

| 18.0 | 90 | 0.3 | Ready for injection |

Detection Parameters (MS/MS)

Operate in Positive ESI mode. Amadori products protonate readily at the secondary amine.

-

Target: Fructosyl-Lysine (FL).[2]

-

Precursor Ion: [M+H]+ = 309.2 m/z.

-

Product Ions:

-

84.1 m/z (Lysine immonium ion) - Quantifier

-

130.1 m/z (Furosine-like fragment) - Qualifier

-

-

Unreacted Sugar: Sugars ionize poorly in positive mode. If simultaneous sugar monitoring is required, switch to Negative ESI or divert flow to a CAD/ELSD detector.

Protocol B: HILIC-CAD for Simultaneous Profiling

Best for: Analysis of reaction mixtures where both the sugar (in bulk) and Amadori product need to be visualized without derivatization.

Rationale

Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is "universal." Unlike UV, it detects sugars with high sensitivity. Unlike MS, it does not suffer from severe matrix suppression by the high-concentration sugar.

Experimental Setup

-

System: HPLC with CAD/ELSD.

-

Column: Polymeric Amino Column (e.g., Shodex VG-50 4D).[3]

-

Expert Insight: We select a polymeric amino column over silica-based amino columns.[3] Silica-based amino groups are unstable and can react with reducing sugars, leading to low recovery of glucose/fructose. Polymeric backbones prevent this secondary reactivity.

-

-

Mobile Phase: Acetonitrile : Water (80:20 v/v). Isocratic elution is often sufficient for simple binary mixtures.

Workflow

-

Sample Prep: Dilute reaction mixture 1:100 in 75% Acetonitrile. Centrifuge at 12,000 x g to remove particulates.

-

Injection: 5 µL.

-

Elution: Isocratic 80% ACN at 0.4 mL/min (Column Temp: 40°C).

-

Elution Order:

-

Unreacted Amino Acid (Least retained in HILIC mode if zwitterionic, but on Amino column, retention varies by pI).

-

Unreacted Sugar (e.g., Glucose).[4]

-

Amadori Product (Most polar/retained due to sugar + amino acid dual polarity).

-

Method Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working, perform a Recovery Test :

-

Spike a known amount of standard (e.g., Fructosyl-Valine) into the matrix.

-

Compare the peak area to a neat standard injection.

-

Pass Criteria: Recovery between 85–115%. If <80% on an amino column, irreversible adsorption is occurring—switch to Zwitterionic HILIC (Protocol A).

Common Issues

| Issue | Cause | Solution |

| Peak Splitting (Sugars) | Anomer separation (alpha/beta forms) | Increase column temperature to 50–60°C to speed up anomer mutarotation, merging peaks. |

| Low Sensitivity (Amadori) | Ion suppression from excess sugar | Divert the LC flow to waste during the sugar elution window (if using MS). |

| Retention Time Drift | Water layer instability in HILIC | Ensure equilibration time is at least 20 column volumes. |

Decision Tree for Method Selection

Figure 2: Decision matrix for selecting the appropriate chromatographic strategy based on analyte size and analytical goal.

References

-

HILIC Separation Mechanisms for Peptides: Title: Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Source: Journal of Chromatography A / PubMed (2022). URL:[Link] Relevance: Validates HILIC as the superior mode for separating glucated vs. fructated isomers compared to RP-HPLC.

-

Boronate Affinity Limitations: Title: Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products. Source: Analytical Biochemistry (2009/2025). URL:[Link] Relevance: Explains why Boronate Affinity is good for enrichment but fails to bind Heyns products effectively, necessitating HILIC for comprehensive analysis.

-

Polymeric Amino Columns for Sugars: Title: A New HILIC Column for Saccharide Analysis (Shodex VG-50 4D).[3] Source: LCGC International. URL:[Link] Relevance: Provides the technical justification for using polymeric amino columns to prevent Schiff base formation and improve reducing sugar recovery.

-

Ion-Pairing Strategies: Title: Separation of Amadori peptides from their unmodified analogs by ion-pairing RP-HPLC with heptafluorobutyric acid.[5][6] Source: Analytical and Bioanalytical Chemistry.[2][5][7][8][9][10][11][12][13][14][15] URL:[Link] Relevance: Offers an alternative protocol using HFBA if HILIC is unavailable.

-

HILIC-Z Separation of Sugars: Title: Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column.[7] Source: Agilent Technologies Application Note. URL:[Link] Relevance: Provides specific mobile phase conditions (high pH) for optimizing sugar peak shapes in HILIC.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Amadori peptides from their unmodified analogs by ion-pairing RP-HPLC with heptafluorobutyric acid as ion-pair reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. lcms.cz [lcms.cz]

- 9. Enrichment of Amadori products derived from the nonenzymatic glycation of proteins using microscale boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of amadori peptides enriched by boronic acid affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. lcms.cz [lcms.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pure.uva.nl [pure.uva.nl]

- 15. pubs.acs.org [pubs.acs.org]

Using 1-Deoxy-1-morpholino-D-fructose as a fructosamine assay standard

Executive Summary

In the landscape of glycemic monitoring, Fructosamine bridges the diagnostic gap between transient plasma glucose (hours) and HbA1c (3 months), providing a retrospective view of glycemic control over 2–3 weeks. However, the reliability of the Nitroblue Tetrazolium (NBT) reduction assay hinges entirely on the integrity of its calibration.

This guide details the use of 1-Deoxy-1-morpholino-D-fructose (DMF) as the primary reference standard.[1] Unlike heterogeneous glycated albumin mixtures, DMF is a synthetic, chemically defined Amadori product (ketoamine) that exhibits stable, reproducible reducing kinetics identical to glycated serum proteins. This protocol synthesizes the seminal methodologies of Johnson and Baker with modern assay optimization techniques to ensure clinical accuracy.

Chemical Principle & Mechanism

The fructosamine assay relies on the reducing ability of ketoamines (Amadori products) in an alkaline environment.

-

Amadori Rearrangement: Glucose binds non-enzymatically to protein amino groups (albumin) to form a labile Schiff base, which rearranges into a stable ketoamine (fructosamine).[2]

-

Alkaline Enolization: At pH 10.35, the ketoamine tautomerizes to an enediol form.

-

Redox Reaction: The enediol reduces the oxidant Nitroblue Tetrazolium (NBT) to Monoformazan (purple), measurable at 530 nm.

Critical Insight: The reaction is non-stoichiometric and time-dependent. Therefore, the assay must be calibrated kinetically against a standard (DMF) that mimics the reduction rate of serum proteins.

Mechanism Visualization

Caption: The conversion of glycated protein to measurable formazan via the enediol intermediate under alkaline conditions.[3]

Material Specifications

| Component | Specification | Purpose |

| Standard | This compound (DMF) | Synthetic analog of glycated lysine residues. |

| CAS Number | 6291-16-3 | Unique identifier for verification. |

| MW | 249.26 g/mol | Calculation of molarity. |

| Purity | > 98% (TLC/HPLC) | Essential for primary calibration. |

| Storage | -20°C, Desiccated | Highly hygroscopic; moisture degrades purity. |

Reagent Preparation Protocol

Safety Note: Sodium azide is often used as a preservative; handle with care. NBT is light-sensitive.

A. Carbonate Buffer (0.2 M, pH 10.35)

The high pH is the "switch" that activates the reducing power of fructosamine.

-

Dissolve 21.2 g Na₂CO₃ (anhydrous) and 8.4 g NaHCO₃ in 900 mL deionized water.

-

Adjust pH strictly to 10.35 ± 0.05 at 25°C using 1M NaOH or HCl.

-

Dilute to 1000 mL. Store at 4°C (Stable for 2 months).

B. NBT Color Reagent

-

Dissolve 200 mg Nitroblue Tetrazolium (NBT) in 100 mL of Carbonate Buffer.

-

Crucial Step: Add Uricase (1000 U/L) .

-

Why? Uric acid is a potent reducing agent that interferes with NBT. Uricase eliminates this bias.

-

-

Store in an amber bottle at 4°C. Stable for 2 weeks. Discard if absorbance > 0.05 at 530 nm (indicates auto-reduction).

C. DMF Primary Standard Stock (4.0 mmol/L)

This stock mimics a high-pathological serum sample.

-

Weigh exactly 99.7 mg of this compound.

-

Dissolve in 100 mL of a 60 g/L Bovine Serum Albumin (BSA) matrix.

-

Expert Tip: Dissolving in BSA mimics the viscosity and protein matrix of human serum, reducing pipetting errors and matrix effects during kinetic reading. Ensure the BSA is "Fatty Acid Free" and low-endotoxin to prevent background turbidity.

-

-

Aliquot into 0.5 mL vials and freeze at -70°C. Do not refreeze.

Assay Protocol (Kinetic Method)

Instrument: Spectrophotometer or Microplate Reader with temperature control. Wavelength: 530 nm (Primary), 700 nm (Reference/Correction). Temperature: 37°C ± 0.1°C (Strict control required).

Workflow Diagram

Caption: Fixed-time kinetic workflow designed to bypass fast-reacting interferents.

Step-by-Step Procedure

-

Blanking: Set spectrophotometer zero with water.

-

Pipetting:

-

Sample/Standard: 50 µL

-

NBT Reagent: 1000 µL

-

-

Mixing: Mix immediately and place in the thermostated cell (37°C).

-

The Delay (Lag Phase): Wait exactly 10 minutes .

-

Why? Fast-reducing substances (Vitamin C, free sulfhydryls) react within the first few minutes. The reaction between 10–15 minutes is specific to the slower-reacting Amadori products.

-

-

Measurement:

-

Record Absorbance at 10 min (A1 ).

-

Record Absorbance at 15 min (A2 ).

-

-

Calculation:

.

Data Analysis & Calibration

Construct a standard curve using serial dilutions of the DMF Stock (e.g., 1.0, 2.0, 3.0, 4.0 mmol/L).

Calculation Formula:

Reference Ranges (Human Serum):

-

Normal: 205 – 285 µmol/L[4]

-

Controlled Diabetic: 286 – 350 µmol/L

-

Uncontrolled Diabetic: > 350 µmol/L

Note: Units are often expressed in µmol/L. Ensure your DMF standard concentration units match (e.g., 4.0 mmol/L = 4000 µmol/L).

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Non-Linearity | Reagent Depletion | If Sample > 5 mmol/L, dilute 1:1 with saline and re-test. NBT is limiting. |

| High Background | Lipemia / Turbidity | Use a detergent (e.g., Triton X-100) in the reagent or use bichromatic reading (530 nm - 700 nm). |

| Drifting Values | Temperature Fluctuation | The reaction rate doubles with every 10°C. Ensure the cuvette holder is strictly at 37°C. |

| False Positives | Hemolysis | Hemoglobin absorbs at 530 nm. Reject samples with visible hemolysis. |

Interference Correction: While DMF calibrates the reaction rate, biological interferences (bilirubin, lipemia) affect the optical reading.

-

Uric Acid: Eliminated by Uricase in the reagent.

-

Bilirubin: Interferes if > 4 mg/dL. Modern commercial kits use chemical suppressors, but in a home-brew assay, run a sample blank (Sample + Buffer w/o NBT) if icterus is present.

References

-

Johnson RN, Metcalf PA, Baker JR. (1982).[5] Fructosamine: a new approach to the estimation of serum glycosylprotein.[5] An index of diabetic control.[5][6][7][8] Clinica Chimica Acta.[5]

-

Baker JR, Metcalf PA, Johnson RN, et al. (1985).[4][8] Use of protein-based standards in automated colorimetric determinations of fructosamine in serum.[8] Clinical Chemistry.[4][5][8][9][10][11][12]

-

Armbruster DA. (1987).[5] Fructosamine: structure, analysis, and clinical usefulness.[5] Clinical Chemistry.[4][5][8][9][10][11][12]

-

Schleicher ED, Vogt BW. (1990). Standardization of the serum fructosamine assay. Clinical Chemistry.[4][5][8][9][10][11][12]

Sources

- 1. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. labtest.com.br [labtest.com.br]

- 4. labtest.com.br [labtest.com.br]

- 5. scispace.com [scispace.com]

- 6. eurjther.com [eurjther.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Use of protein-based standards in automated colorimetric determinations of fructosamine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Assay of serum fructosamine: internal vs external standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Preparation of 1-Deoxy-1-morpholino-D-fructose (DMF) Standard Solution

Introduction: The Significance of 1-Deoxy-1-morpholino-D-fructose in Glycation Research

This compound (DMF), a synthetic fructosamine, serves as a critical analytical standard in the study of the Maillard reaction and advanced glycation end-products (AGEs).[1] The Maillard reaction, a non-enzymatic reaction between reducing sugars and the primary amino groups of proteins, lipids, or nucleic acids, is a cornerstone of food chemistry and a pivotal process in the pathophysiology of various age-related and metabolic diseases.[2][3] The initial, stable products of this reaction are fructosamines, also known as Amadori products.[3][4]

In a clinical and research context, the quantification of glycated proteins, such as glycated hemoglobin (HbA1c), provides a long-term measure of glycemic control in individuals with diabetes mellitus.[2][4] DMF, as a stable analog of the naturally occurring 1-desoxy-1-amino-fructose radical found in glycated proteins, is indispensable for the development and validation of fructosamine assays.[1][5] The accuracy and reliability of these assays are fundamentally dependent on the precise preparation of DMF standard solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of DMF standard solutions, ensuring experimental reproducibility and data integrity.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of DMF is paramount for its accurate handling and the preparation of stable standard solutions.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | DMF, Glycated protein analog | [1] |

| CAS Number | 6291-16-3 | [1][5][6][7] |

| Molecular Formula | C₁₀H₁₉NO₆ | [1][5][7] |

| Molecular Weight | 249.26 g/mol | [1][5][7] |

| Appearance | White to off-white powder/crystalline solid | [1][6] |

| Melting Point | 147-148 °C | [8] |

| Solubility | Soluble in methanol (19.60–20.40 mg/mL) and pyridine (50 mg/mL). | [1][8] |

| Storage Temperature | -20°C | [1][8] |

Experimental Protocol: Preparation of a DMF Stock Standard Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL (1000 µg/mL) stock solution of DMF. This stock solution can then be used to prepare a series of working standards through serial dilution.

I. Materials and Equipment

-

This compound (purity ≥98%)[1]

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks (Class A), various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (calibrated), various sizes

-

Spatula

-

Weighing paper or boat

-

Beakers

-

Solvent: High-purity methanol (HPLC grade or equivalent)

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat[7][9]

II. Workflow for Preparation of DMF Standard Solutions

Caption: Workflow for the preparation of DMF standard solutions.

III. Step-by-Step Procedure

-

Equilibration: Before opening, allow the container of DMF to equilibrate to room temperature for at least 60 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would lead to inaccurate weighing.

-

Weighing: On an analytical balance, accurately weigh a target amount of DMF (e.g., 10.0 mg) into a clean weighing boat. Record the exact weight.

-

Transfer: Carefully transfer the weighed DMF into a 10 mL Class A volumetric flask. Ensure quantitative transfer by rinsing the weighing boat with small aliquots of methanol and adding the rinsate to the flask.

-

Dissolution: Add approximately 7 mL of methanol to the volumetric flask. Cap the flask and vortex until the solid is fully dissolved. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.

-

Dilution to Volume: Once the DMF is completely dissolved and the solution is at room temperature, carefully add methanol dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the volumetric flask.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. This is the 1 mg/mL stock solution .

-

Storage: Transfer the stock solution into a properly labeled amber glass vial to protect it from light. Store the stock solution at -20°C.[1][8] It is recommended to prepare fresh stock solutions monthly, or as determined by internal stability studies.

IV. Preparation of Working Standard Solutions

Working standard solutions for constructing a calibration curve can be prepared by serially diluting the 1 mg/mL stock solution. The following is an example of a serial dilution to generate a set of working standards.

| Target Concentration (µg/mL) | Volume of Stock/Previous Standard to Pipette | Final Volume (mL) | Diluent |

| 100 | 1 mL of 1 mg/mL stock | 10 | Methanol |

| 50 | 5 mL of 100 µg/mL standard | 10 | Methanol |

| 25 | 5 mL of 50 µg/mL standard | 10 | Methanol |

| 10 | 4 mL of 25 µg/mL standard | 10 | Methanol |

| 5 | 5 mL of 10 µg/mL standard | 10 | Methanol |

| 1 | 2 mL of 5 µg/mL standard | 10 | Methanol |

Note: Always use calibrated pipettes and Class A volumetric flasks for dilutions to maintain accuracy. Prepare working solutions fresh on the day of use.

Safety and Handling Precautions

As a standard laboratory chemical, appropriate safety measures should be taken when handling DMF and the solvents used in this protocol.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][9]

-

Ventilation: Handle DMF powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

Handling: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.

-

Storage: Store DMF powder in a tightly sealed container in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The precise and accurate preparation of this compound standard solutions is a fundamental prerequisite for reliable quantification in glycation research and related fields. By adhering to the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity of their analytical standards, leading to reproducible and high-quality experimental data. Understanding the chemical properties of DMF and implementing proper handling and storage procedures are essential for maintaining the stability and accuracy of these critical reagents.

References

- Vertex AI Search. (2026). 6291-16-3, this compound.

- LabMart Limited. (n.d.). Sigma-Aldrich this compound ≥98% (TLC).

- Echemi. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6291-16-3.

- Sigma-Aldrich. (n.d.). 1-Deoxy-1-morpholino- D -fructose 6291-16-3.

- MedChemExpress. (n.d.). This compound | Sugar.

- National Analytical Corporation. (n.d.). 1- Deoxy-1-morpholino-D-fructose.

- Huyghues-Despointes, A., & Yaylayan, V. A. (1996). Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose. Journal of Agricultural and Food Chemistry, 44(7), 1733–1739.

- Sigma-Aldrich. (n.d.). 1-Deoxy-1-morpholino- D -fructose 6291-16-3.

- Grokipedia. (n.d.). Amadori rearrangement.

- Santa Cruz Biotechnology. (n.d.). This compound Safety Data Sheet.

- ChemicalBook. (n.d.). This compound CAS#: 6291-16-3.

- PubChem. (n.d.). This compound.

-

Wikipedia. (2023, December 2). Amadori rearrangement. Retrieved February 16, 2026, from [Link]

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- BASF. (2026, February 4). Safety data sheet.

- Bio-Synthesis Inc. (2017, January 4). The Maillard reaction and Amadori rearrangement.

-

Zhang, Y., et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Foods, 10(7), 1635. [Link]

- Yaylayan, V. A. (2003). Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. In Advances in Food and Nutrition Research (Vol. 47, pp. 109-152). Academic Press.

- Sigma-Aldrich. (n.d.). 1-Deoxy-1-morpholino- D -fructose 6291-16-3.

- Walton, D. J., et al. (1975). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites.

- Gene Tools. (n.d.). HPLC purification of Morpholino Oligos.

-

Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. Retrieved February 16, 2026, from [Link]

-

Huyghues-Despointes, A., & Yaylayan, V. A. (1996). Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose. Figshare. [Link]

-

Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved February 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved February 16, 2026, from [Link]

- Pérez-Gallardo, A., et al. (2022). validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. Journal of microbiology, biotechnology and food sciences, 11(5), e6758.

- Google Patents. (n.d.). CN102912043B - Method for producing purified fructose.

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved February 16, 2026, from [Link]

- de Souza, R. O. M. A. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Reaction Mechanisms. Elsevier.

-

ResearchGate. (n.d.). Purification of Fructose on Ion Exchange Resins. Retrieved February 16, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved February 16, 2026, from [Link]

Sources

- 1. Sigma-Aldrich this compound ≥98% (TLC) | LabMart Limited [labmartgh.com]

- 2. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | CAS 6291-16-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 6291-16-3 , this compound [chemsynlab.com]

- 7. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Crystallization & Purification of 1-Deoxy-1-morpholino-D-fructose

This Application Note and Protocol guide details the synthesis and crystallization of 1-Deoxy-1-morpholino-D-fructose (also known as D-Fructose-morpholine or the Amadori rearrangement product of glucose and morpholine).

Executive Summary

This compound is a quintessential Amadori rearrangement product , widely used as a stable model compound for studying the Maillard reaction and advanced glycation end-products (AGEs). While the synthesis is chemically straightforward, the isolation is notoriously difficult due to the compound's high water solubility, instability in basic conditions, and tendency to degrade into brown melanoidins (browning reaction).

This guide provides a field-proven protocol for synthesizing and—more importantly—crystallizing DMF to high purity (>98%). The critical success factor lies in the strict control of pH during synthesis and the use of an anhydrous solvent system for crystallization to prevent hydrolysis.

Reaction Mechanism & Logic

The formation of DMF follows the classic Amadori rearrangement pathway. Understanding this mechanism is vital for troubleshooting low yields.

-

Condensation: D-Glucose (aldose) reacts with Morpholine (secondary amine) to form an unstable glycosylamine (Schiff base equivalent).

-

Protonation: An acid catalyst (typically acetic or malonic acid) protonates the nitrogen.

-

Rearrangement: The protonated glycosylamine undergoes an intramolecular redox rearrangement (1,2-enolization) to form the stable 1-amino-1-deoxy-2-ketose (Amadori product).

Mechanism Diagram

Caption: The Amadori rearrangement pathway from Glucose and Morpholine to the stable Keto-amine product.[1]

Experimental Protocol

Phase 1: Synthesis (Reflux Method)

Objective: Maximize conversion of glucose while minimizing browning (polymerization).

Reagents:

-

D-Glucose (anhydrous): 18.0 g (0.1 mol)

-

Morpholine: 8.7 g (0.1 mol)

-

Solvent: Anhydrous Methanol or Ethanol (50 mL)

-

Catalyst: Acetic Acid (2-3 mL) or Malonic Acid (1.0 g)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, suspend 18.0 g of D-glucose in 50 mL of anhydrous methanol.

-

Addition: Add 8.7 g of morpholine. The mixture may warm slightly.

-

Catalysis: Add the acid catalyst. Note: The reaction requires a slightly acidic environment to promote rearrangement but avoid hydrolysis.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 65°C for methanol) for 2 to 4 hours .

-

Checkpoint: The solution should turn yellow to golden-orange. If it turns dark brown/black, the reaction has overheated or proceeded too long (Maillard degradation).

-

-

Concentration: Remove the solvent under reduced pressure (Rotavap) at 40–50°C until a thick, syrupy residue remains. Do not overheat.

Phase 2: Crystallization (The Critical Step)

Objective: Isolate the pure isomer from the unreacted sugars and degradation products.

Solvent System: Absolute Ethanol (Primary) + Acetone (Anti-solvent, optional).

Procedure:

-

Syrup Treatment: Take the thick syrup from Phase 1. If it contains traces of water, add 20 mL of absolute ethanol and re-evaporate to azeotrope off the water. Repeat if necessary. Crystallization will fail if water is present.

-

Dissolution: Add the minimum amount of hot absolute ethanol (~30–50 mL) to the syrup. Heat to boiling in a water bath until the syrup dissolves completely.

-

Tip: If insoluble brown particles remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

-

-

Induction: Remove from heat. Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Alternative: If you have seed crystals from a previous batch, add a few grains at ~40°C.

-

-

Incubation: Seal the flask and place it in a refrigerator (4°C) for 24–48 hours.

-

Observation: White to off-white needles or prisms should form.

-

-

Anti-Solvent (If needed): If no crystals form after 48 hours, add Acetone dropwise to the cold solution until slight turbidity persists, then return to the fridge.

Phase 3: Filtration & Drying

-

Filtration: Filter the crystals using a Büchner funnel under vacuum.

-

Washing: Wash the crystal cake rapidly with cold anhydrous ethanol or an Ethanol/Ether (1:1) mixture.

-

Warning: Do not use water; the product will dissolve instantly.

-

-

Drying: Dry in a vacuum desiccator over silica gel or P₂O₅ for 12 hours.

Characterization & Quality Control

To validate the success of the crystallization, compare your product against these standard metrics.

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 146 – 147 °C (Sharp) | Capillary MP Apparatus |

| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Solubility Test |

| TLC (Rf) | ~0.45 (Solvent: n-Butanol/Acetic Acid/Water 4:1:[2]1) | Silica Gel 60 F254 |

| Purity | ≥ 98% | HPLC or qNMR |

Workflow Visualization

Caption: Step-by-step decision tree for the isolation of crystalline DMF.

Troubleshooting Guide

Problem: Oily product / No crystallization.

-

Cause: Presence of water or excess morpholine.

-

Solution: The compound is extremely hygroscopic in its impure state. Redissolve the oil in absolute ethanol, evaporate to dryness again to remove water (azeotrope). Repeat. Ensure the final solvent for crystallization is anhydrous .

Problem: Product is dark brown.

-

Cause: "Browning" (Maillard reaction advanced too far).

-

Solution: Recrystallize using activated charcoal (decolorizing carbon) during the hot filtration step. If the MP is below 140°C, the degradation is significant; discard and restart with shorter reflux time.

Problem: Low Yield.

-

Cause: High solubility in ethanol.

-

Solution: Concentrate the mother liquor further and repeat crystallization, or use the Acetone diffusion method (vapor diffusion) for the second crop.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

- Hodge, J. E. (1955). The Amadori Rearrangement. Advances in Carbohydrate Chemistry, 10, 169-205.

- Micheel, F., & Schleppinghoff, B. (1956). Über die Amadori-Umlagerung. Chemische Berichte, 89(7), 1702-1708. (Classic synthesis protocol).

-

Troise, A. D., et al. (2018).[3] Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-D-fructose. Journal of Agricultural and Food Chemistry. Retrieved from

Sources

Application Note: Strategic 1H NMR Solvent Selection for the Analysis of Morpholine-Fructose Systems

The Analytical Challenge: Morpholine and Fructose

The analysis of systems containing both morpholine and fructose is complicated by the intrinsic properties of each molecule.

-

Morpholine: A heterocyclic amine with two key proton environments: the methylene protons adjacent to the oxygen (≈3.7 ppm) and those adjacent to the nitrogen (≈2.8 ppm).[1][2] Crucially, it possesses a secondary amine proton (N-H) which is labile. The chemical shift of this amine proton is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[3]

-

Fructose: A monosaccharide that exists in solution as an equilibrium mixture of several tautomers (cyclic and open-chain forms), primarily β-pyranose, β-furanose, and α-furanose.[4] This results in a complex ¹H NMR spectrum with multiple, often overlapping, signals for the various anomeric protons and other ring protons. Furthermore, fructose contains numerous hydroxyl (-OH) groups, whose protons are also labile and undergo rapid chemical exchange.[5]

The primary challenge in analyzing a morpholine-fructose sample is managing the labile -NH and -OH protons. In many common NMR solvents, these protons undergo rapid exchange, leading to signal broadening or complete disappearance, which obscures vital structural information.[6][7] Therefore, the choice of solvent is not merely a matter of dissolution but a strategic decision to control proton exchange rates.

Guiding Principles for Solvent Selection

The fundamental purpose of using a deuterated solvent is to eliminate overwhelming solvent signals from the ¹H NMR spectrum, as deuterium resonates at a different frequency.[8][9] Beyond this basic requirement, the ideal solvent for morpholine-fructose analysis must address three critical factors: solubility, chemical exchange, and potential for unwanted reactions.

The Dichotomy of Protic vs. Aprotic Solvents

The behavior of labile protons is dictated by the nature of the deuterated solvent.

-

Protic Solvents (e.g., D₂O, CD₃OD): These solvents contain exchangeable deuterons. When an analyte with labile protons (-OH, -NH) is dissolved, these protons rapidly exchange with the solvent's deuterons.[6][10] This causes the -OH and -NH signals to disappear from the ¹H NMR spectrum, a phenomenon often used deliberately in a "D₂O shake" experiment to identify these peaks.[7][11] While useful for peak assignment, this approach results in the loss of information regarding coupling constants and the number of labile protons.

-

Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents lack exchangeable deuterons. Polar aprotic solvents like DMSO-d₆ are particularly advantageous as they can dissolve polar analytes while significantly slowing down the rate of exchange for labile protons.[6][8] This "freezing" of the exchange on the NMR timescale allows for the direct observation of sharp signals for -OH and -NH protons, often revealing their coupling to adjacent protons and providing invaluable connectivity data.[6][8]

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting the optimal NMR solvent for your experimental goal.

Caption: Logical workflow for NMR solvent selection in morpholine-fructose analysis.

Comparative Analysis of Recommended Solvents

The choice of solvent directly impacts the resulting spectrum. Below is a summary of the most relevant solvents for this application.

| Solvent | Formula | Type | Residual ¹H Peak (ppm)¹ | H₂O/HOD Peak (ppm)² | Key Advantages & Causality | Disadvantages & Considerations |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Polar Aprotic | ≈ 2.50 (pentet) | ≈ 3.33 (broad s) | Excellent for structural elucidation. Its aprotic nature and hydrogen bond accepting ability slow down the exchange of -OH and -NH protons, resulting in sharp, observable signals.[6][8] | Highly hygroscopic; a significant water peak is common and may require suppression. The residual solvent peak may obscure analyte signals in that region. |

| Deuterium Oxide | D₂O | Polar Protic | ≈ 4.80 (broad s, HOD) | N/A | Good for simplifying complex spectra. All labile -OH and -NH protons exchange with deuterium and disappear, which can help in assigning the remaining carbon-bound protons.[7][11] Excellent solvent for highly polar molecules. | Loss of all information from labile protons (count, coupling). Can promote H/D exchange at other, less acidic C-H positions over time.[12] |

| Methanol-d₄ | CD₃OD | Polar Protic | ≈ 3.31 (pentet) | ≈ 4.87 (broad s) | Good solvating power for polar compounds. | Labile protons will exchange and disappear.[13][14] The residual solvent peak is in a crowded region of the spectrum for carbohydrates. |

| Chloroform-d | CDCl₃ | Non-Polar | ≈ 7.26 (singlet) | ≈ 1.56 (broad s) | Easy to remove post-analysis. | Not recommended. Poor solubility for both morpholine and especially fructose will lead to very broad signals and likely an unusable spectrum.[15] |

¹ Residual proton signals can vary slightly based on instrument, temperature, and sample.[9] ² The chemical shift of water is highly dependent on temperature and sample concentration.[8][9]

Experimental Protocols

Adherence to a robust protocol is critical for obtaining high-quality, reproducible data.

Protocol 1: Sample Preparation for Structural Elucidation in DMSO-d₆

Objective: To obtain a high-resolution ¹H NMR spectrum with observable signals for labile protons.

-

Sample Weighing: Accurately weigh 10-20 mg of the morpholine-fructose sample into a clean, dry NMR tube.[16][17]

-

Solvent Addition: Using a calibrated pipette or syringe, add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).

-

Dissolution: Cap the NMR tube securely. Gently vortex or sonicate the sample until the analyte is completely dissolved. A clear, homogenous solution is required for proper magnet shimming.[16]

-

Transfer (if needed): If weighing was done externally, carefully transfer the solution to the NMR tube.

-

Sealing: To prevent moisture absorption, cap the tube and wrap the cap with PTFE tape.

Protocol 2: Confirmatory D₂O Shake Experiment

Objective: To confirm the assignment of -NH and -OH proton signals observed in the DMSO-d₆ spectrum.

-

Acquire Initial Spectrum: Obtain the ¹H NMR spectrum in DMSO-d₆ as per Protocol 1.

-

Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of D₂O to the sample.[11]

-

Mix: Recap the tube and shake gently for 10-15 seconds to facilitate H/D exchange.

-

Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signals corresponding to the -NH and -OH protons should significantly decrease in intensity or disappear entirely in the second spectrum.[7][11]

Protocol 3: NMR Data Acquisition & Water Suppression

Objective: To acquire a high-quality spectrum, paying special attention to the large residual water peak from hygroscopic solvents like DMSO-d₆.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Pulse Program Selection:

-

Key Acquisition Parameters:

-

Spectral Width (sw): Set a standard width for ¹H NMR (e.g., -2 to 12 ppm).

-

Transmitter Frequency Offset (o1p): Center the spectral window appropriately, often on the water frequency if using suppression.

-

Acquisition Time (at): Typically 2-4 seconds for good resolution.

-

Relaxation Delay (d1): For qualitative analysis, 1-2 seconds is standard. For quantitative analysis, this must be much longer (see Section 5).

-

Pulse Angle (p1): A 30-45° flip angle can be used to reduce experiment time, but a 90° pulse is recommended for quantitative work.[16][22]

-

Number of Scans (ns): Set to a multiple of 8 or 16 (e.g., 16, 32, 64) to achieve an adequate signal-to-noise ratio (S/N).

-

-

Water Suppression Setup (if using presaturation):

-

Set the saturation frequency to the chemical shift of the water peak.

-

Optimize the saturation power to minimize the water signal without significantly attenuating nearby analyte peaks.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction.

-

Reference the spectrum. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm.

-

Considerations for Quantitative NMR (qNMR)

For drug development and purity assessment, qNMR is an essential tool. The integral of an NMR peak is directly proportional to the number of nuclei giving rise to that peak.[16]

Caption: Key workflow steps for accurate quantitative NMR (qNMR) analysis.

-

Internal Standard (IS): An IS with known purity is required.[16] It should be non-reactive, stable, and have sharp signals that do not overlap with the analyte peaks.[23]

-

Full Relaxation: This is the most critical parameter for accuracy. The relaxation delay (d1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete relaxation between pulses.[22]

-

Signal Selection: Use well-resolved, non-overlapping signals for integration. Do not use signals from exchangeable protons (-OH, -NH) for quantification as their peak shapes and intensities can be unreliable.[23]

Troubleshooting Common Issues

-

Issue: Broad, unresolved peaks for -OH/-NH protons in DMSO-d₆.

-

Cause: Residual water or acidic/basic impurities are catalyzing proton exchange.

-

Solution: Use fresh, high-purity DMSO-d₆ from a sealed ampule. Ensure the NMR tube is scrupulously dry. Lowering the temperature can sometimes slow the exchange rate.[5]

-

-

Issue: Analyte signals are obscured by the residual solvent or water peak.

-

Cause: Unavoidable spectral overlap.

-

Solution: Implement a water suppression pulse sequence (Protocol 3). If the overlap is with the DMSO-d₆ peak itself, consider an alternative aprotic solvent like acetone-d₆, but verify analyte solubility first.

-

-

Issue: Inaccurate integration in qNMR.

-

Cause: Insufficient relaxation delay (d1) is the most common culprit. Poor phasing or baseline correction can also introduce significant errors.

-

Solution: Systematically determine the T₁ values for your analyte and set d1 ≥ 5x the longest T₁. Ensure meticulous manual phasing and apply a robust baseline correction algorithm.[22][23]

-

References

-

Buan, L., & Simpson, A. J. (2011). "Absolute" Water Suppression. University of Ottawa NMR Facility Blog. [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

Cai, K., et al. (2014). Pre-SAT180, a Simple and Effective Method for Residual Water Suppression. PMC. [Link]

-

Columbia University. Water Suppression. NMR Core Facility. [Link]

-

University of Arizona. Water Suppression using Presaturation (presat). NMR Facility. [Link]

-

Nanalysis. (2025). Beverages Analysis: 1H NMR with Solvent Suppression. Nanalysis.com. [Link]

-

Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. pubs.acs.org. [Link]

-

Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. bristol.ac.uk. [Link]

-

JEOL. (2022). qNMR - Quantitative Analysis by NMR. AWS. [Link]

-

Nanalysis. (2017). To D2O or not to D2O?. Nanalysis.com. [Link]

-

Giamakis, A., & Tzakos, A. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. [Link]

-

ResearchGate. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. rsc.org. [Link]

-

ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. Acdlabs.com. [Link]

-

Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

-

Emwas, A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. PubMed. [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Acdlabs.com. [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

-

European Commission. (2018). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. Taxation and Customs Union. [Link]

-

ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

-

ResearchGate. (2018). ¹H NMR spectrum of the reaction mixture of a typical conversion from fructose to 5-HMF. ResearchGate. [Link]

-

Reddit. (2025). Exchangeable Protons in NMR. r/NMRspectroscopy. [Link]

-

MDPI. (2016). Quantitative 1 H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. mdpi.com. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. chem.wisc.edu. [Link]

-

Funari, C. S., et al. (2014). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. PMC. [Link]

-

ResearchGate. (2020). ¹³C NMR spectra of fructose and the reaction mixture at different times. ResearchGate. [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. studymind.co.uk [studymind.co.uk]

- 11. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

- 12. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. thieme-connect.de [thieme-connect.de]

- 15. NMR Solvents [sigmaaldrich.com]

- 16. emerypharma.com [emerypharma.com]

- 17. pubsapp.acs.org [pubsapp.acs.org]

- 18. University of Ottawa NMR Facility Blog: "Absolute" Water Suppression [u-of-o-nmr-facility.blogspot.com]

- 19. Pre-SAT180, a Simple and Effective Method for Residual Water Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Beverages Analysis: 1H NMR with Solvent Suppression — Nanalysis [nanalysis.com]

- 21. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Application Note: Structural Characterization of 1-Deoxy-1-morpholino-D-fructose via ESI-MS/MS

Topic: Mass spectrometry fragmentation patterns of 1-Deoxy-1-morpholino-D-fructose Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details the mass spectrometric behavior of This compound (DMF) , a widely used reference standard for Amadori Rearrangement Products (ARPs). DMF serves as a stable model compound for studying the Maillard reaction, particularly the interaction between secondary amines and reducing sugars.

This guide provides a validated protocol for the identification of DMF using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It elucidates the specific fragmentation pathways—distinguishing between generic sugar losses and the diagnostic morpholine-specific ions—to ensure accurate detection in complex matrices such as food products, biological fluids, or pharmaceutical formulations.

Chemical Properties & Preparation

| Property | Description |

| Compound Name | This compound |

| Synonyms | Morpholino-fructose; Fructose-morpholine Amadori product |

| CAS Number | 6291-16-3 |

| Formula | C₁₀H₁₉NO₆ |

| Molecular Weight | 249.26 g/mol |

| Monoisotopic Mass | 249.1212 Da |

| Solubility | Highly soluble in water, methanol; sparingly soluble in acetonitrile. |

Sample Preparation Protocol

Objective: Prepare a clean, ionization-ready solution for direct infusion or LC-MS injection.

-

Stock Solution: Dissolve 1.0 mg of this compound in 1.0 mL of Milli-Q Water to create a 1 mg/mL (approx. 4 mM) stock. Store at -20°C.

-

Working Solution: Dilute the stock 1:100 into 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid .

-

Note: Formic acid is critical to ensure protonation of the morpholine nitrogen ([M+H]⁺ formation).[1]

-

Final Concentration: ~10 µg/mL (approx. 40 µM).

-

-

Filtration: If analyzing from a complex matrix, filter through a 0.22 µm PTFE syringe filter to prevent capillary clogging.

Mass Spectrometry Method Parameters

The following parameters are optimized for a generic Triple Quadrupole (QqQ) or Q-TOF system operating in Positive ESI mode.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | The basic morpholine nitrogen readily accepts a proton. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard range for stable spray in MeOH/Water. |

| Cone Voltage | 20 - 30 V | Moderate voltage prevents in-source fragmentation of the labile sugar moiety. |

| Source Temp | 120°C | Sufficient for desolvation without thermal degradation. |

| Desolvation Temp | 350°C | Ensures complete droplet evaporation. |

| Collision Gas | Argon or Nitrogen | Standard collision-induced dissociation (CID). |

| Collision Energy (CE) | Ramp 10 - 35 eV | Low CE favors water loss; High CE reveals the diagnostic amine core. |

Fragmentation Analysis & Mechanism

The Precursor Ion

In positive ESI, DMF forms a robust protonated molecule [M+H]⁺ at m/z 250.1 .

-

Mechanism: Protonation occurs exclusively at the tertiary nitrogen of the morpholine ring, which is the most basic site (pKa ~8.3).

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), DMF exhibits two distinct fragmentation channels: Neutral Loss Dehydration (typical of the sugar moiety) and Characteristic Alpha-Cleavage (specific to the Amadori structure).

Table 1: Diagnostic Transitions for this compound

| m/z (Product) | Loss (Neutral) | Identity/Structure | Relative Abundance |

| 250.1 | - | Precursor [M+H]⁺ | 100% (Parent) |

| 232.1 | -18 Da (H₂O) | [M+H - H₂O]⁺ | High (Low CE) |

| 214.1 | -36 Da (2H₂O) | [M+H - 2H₂O]⁺ | Medium |

| 196.1 | -54 Da (3H₂O) | [M+H - 3H₂O]⁺ | Medium |

| 100.1 | -150 Da (C₅H₁₀O₅) | [Morpholine + CH]⁺ (Diagnostic) | High (High CE) |

| 88.1 | -162 Da (Glucose) | [Morpholine + H]⁺ | Medium |

Mechanistic Insight

-

Water Losses (m/z 232, 214, 196): The polyhydroxylated fructose chain undergoes rapid dehydration. This is a common feature of all Amadori products. The loss of three water molecules leads to the formation of a stable pyrylium-like ion . While intense, these ions are not specific to the morpholine group (they appear for other hexose-ARPs).

-